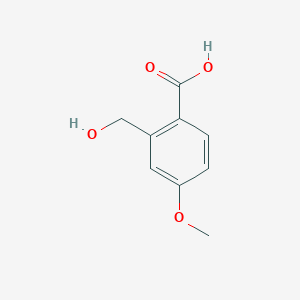

2-(Hydroxymethyl)-4-methoxybenzoic acid

Vue d'ensemble

Description

Compounds like 2-(Hydroxymethyl)-4-methoxybenzoic acid belong to a class of organic compounds known as benzoic acids and derivatives . These are compounds containing a benzene ring which bears at least one carboxyl group .

Synthesis Analysis

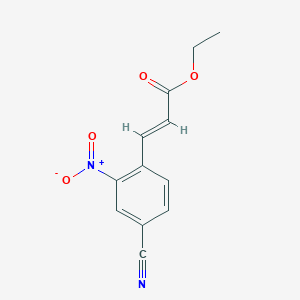

While specific synthesis methods for 2-(Hydroxymethyl)-4-methoxybenzoic acid are not available, similar compounds such as 2,5-furandicarboxylic acid (FDCA) have been synthesized from biomass via furan platform chemicals (FPCs) like furfural and 5-hydroxy-methylfurfural .Molecular Structure Analysis

The molecular structure of similar compounds involves a benzene ring with various functional groups attached. For example, kojic acid is an organic compound with the formula HOCH2C5H2O2OH, which is a derivative of 4-pyrone .Chemical Reactions Analysis

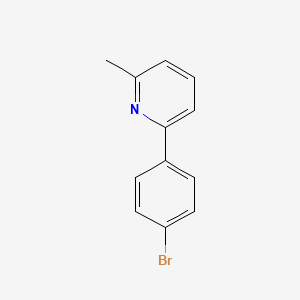

The chemical reactions of similar compounds are diverse and depend on the functional groups present. For example, Suzuki–Miyaura coupling is a common reaction involving organoboron reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds depend on their specific structure. For example, 2,2-Bis(hydroxymethyl)propionic acid is a solid at room temperature with a melting point of 95-100 °C .Applications De Recherche Scientifique

Polyphenols and Antioxidant Properties

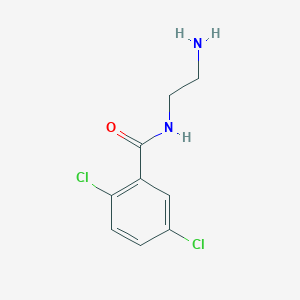

Vanillic acid is a natural polyphenol found in fruits, vegetables, cereals, and beverages. Researchers are interested in its potential health benefits as an antioxidant. It exhibits protective effects against human cancer cells, reducing tumor growth. Additionally, vanillic acid derivatives can serve as carriers for anticancer drug delivery systems .

Acid-Base Indicators

Vanillic acid derivatives, such as tris(2-(hydroxymethyl)phenol), have been evaluated as indicators for acid-base volumetric titrations. These compounds undergo a moderate-to-sharp color transition near the neutralization point during titration. Their potential applications lie in precise acid-base titrations within a narrow pH range .

Whole-Cell Biocatalysis

The radiation-resistant strain Deinococcus wulumuqiensis R12 can be used as a whole-cell biocatalyst for the selective oxidation of 5-hydroxymethylfurfural (HMF) to vanillic acid. This approach provides an eco-friendly route for vanillic acid synthesis .

Hyperbranched Polymers

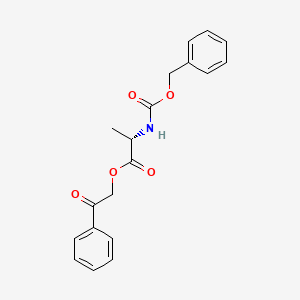

Clickable 2,2-bis(hydroxymethyl)propionic acid-derived AB2 monomers can be polymerized to form hyperbranched polymers. These polymers have potential applications in drug delivery, coatings, and other materials due to their unique structure and properties .

Electrocatalytic Oxidation

Recent advances in electrocatalytic oxidation have focused on regulating the selectivity of HMF electrochemical oxidation products. Vanillic acid (HMFCA) is one such product, formed by dehydrogenation of the key intermediate HMFCA. Understanding the electrochemical behavior of vanillic acid derivatives contributes to efficient oxidation processes .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(hydroxymethyl)-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,10H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVVYUFZVXYPLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Hydroxymethyl)-4-methoxybenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3148613.png)

![2-[(2-Chloroacetyl)(methyl)amino]acetic acid](/img/structure/B3148636.png)

![[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B3148660.png)